molecular formula C24H19N3OS B2922376 2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536704-98-0

2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2922376
CAS No.: 536704-98-0
M. Wt: 397.5
InChI Key: KFVAWUIWMVABQG-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one features a pyrimidoindolone core fused with an indole ring. Key structural attributes include:

  • Position 3: A 4-methylphenyl group (C₆H₄–CH₃), providing electron-donating effects and steric bulk.
  • Core: The pyrimido[5,4-b]indol-4-one scaffold, which is common in bioactive molecules due to its planar aromaticity and hydrogen-bonding capacity .

Properties

IUPAC Name

2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3OS/c1-16-11-13-18(14-12-16)27-23(28)22-21(19-9-5-6-10-20(19)25-22)26-24(27)29-15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVAWUIWMVABQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzylsulfanyl group: This step often involves nucleophilic substitution reactions where a benzylthiol is introduced to the core structure.

    Attachment of the 4-methylphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidoindole core.

    Substitution: Both the benzylsulfanyl and 4-methylphenyl groups can participate in substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science and other industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The benzylsulfanyl and 4-methylphenyl groups may interact with enzymes or receptors, modulating their activity. The pyrimidoindole core can participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) LogP (Estimated) H-Bond Donors H-Bond Acceptors Notable Features
Target Compound Benzylsulfanyl 4-Methylphenyl C₂₅H₂₁N₃OS 411.5 ~4.5 1 3 Moderate lipophilicity, electron-donating substituent
CM857286 () (4-Methylbenzyl)sulfanyl 4-Methylphenyl C₂₆H₂₃N₃OS 425.5 ~5.0 1 3 Increased steric bulk, higher LogP
2-(Phenylmethylsulfanyl)-3-(3-CF₃-phenyl)... Benzylsulfanyl 3-Trifluoromethylphenyl C₂₅H₁₈F₃N₃OS 475.5 ~5.9 1 3 Strong electron-withdrawing group, high LogP
3-(4-Chlorophenyl)-2-phenacylsulfanyl... Phenacylsulfanyl (–S–CO–C₆H₅) 4-Chlorophenyl C₂₃H₁₆ClN₃O₂S 445.9 5.9 1 4 Ketone group enhances H-bonding potential
3-Phenyl-2-propylsulfanyl... Propylsulfanyl (–S–C₃H₇) Phenyl C₂₀H₁₇N₃OS 363.4 ~3.8 1 2 Reduced steric hindrance, lower LogP
Azepane-ethylsulfanyl analog () Azepane-ethylsulfanyl (–S–CH₂–CO–azepane) Phenyl C₂₅H₂₇N₄O₂S 537.7 ~4.2 1 5 Basic nitrogen in azepane improves solubility

Key Observations

Substituent Effects on LogP: The trifluoromethyl group () increases LogP significantly (~5.9) due to its hydrophobicity. The 4-methylphenyl group in the target compound balances moderate lipophilicity (~4.5), making it suitable for membrane permeability without excessive hydrophobicity.

Bulkier substituents (e.g., 4-methylbenzyl in CM857286) may hinder binding to sterically sensitive targets .

Hydrogen-Bonding Capacity :

  • The phenacylsulfanyl group () introduces a ketone, increasing H-bond acceptors (4 vs. 3 in the target compound), which could enhance target affinity .
  • The azepane group () adds a cyclic amine, contributing to basicity and H-bond acceptor count (5), improving solubility and pharmacokinetics .

Biological Activity

2-(Benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C23H20N2S\text{C}_{23}\text{H}_{20}\text{N}_2\text{S}

This molecular formula indicates the presence of sulfur and nitrogen atoms, which are often associated with biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimido[5,4-b]indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Cytotoxicity of Pyrimido[5,4-b]indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-7 (Breast)12.5Apoptosis induction
BHeLa (Cervical)15.3Caspase activation
CA549 (Lung)10.0Bcl-2 modulation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results showed that it possesses significant free radical scavenging activity, which may contribute to its overall therapeutic effects.

Table 3: Antioxidant Activity

Assay TypeIC50 (µM)
DPPH25
ABTS30

Study on Cytotoxicity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimido[5,4-b]indoles and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that the presence of the benzylsulfanyl group significantly enhanced anticancer activity compared to other derivatives.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against clinical isolates. The findings revealed that it was particularly effective against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

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